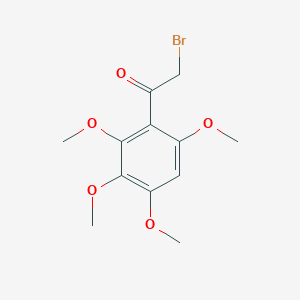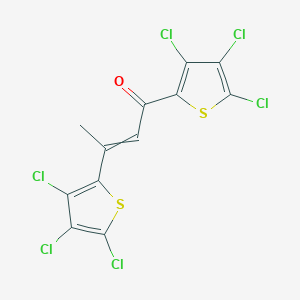
1,3-Bis(3,4,5-trichlorothiophen-2-yl)but-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(3,4,5-trichlorothiophen-2-yl)but-2-en-1-one is a synthetic organic compound characterized by the presence of two thiophene rings substituted with chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3,4,5-trichlorothiophen-2-yl)but-2-en-1-one typically involves the reaction of 3,4,5-trichlorothiophene with a suitable but-2-en-1-one precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(3,4,5-trichlorothiophen-2-yl)but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the thiophene rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or thiols.
Substitution: Formation of substituted thiophenes with various functional groups.
Aplicaciones Científicas De Investigación
1,3-Bis(3,4,5-trichlorothiophen-2-yl)but-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(3,4,5-trichlorothiophen-2-yl)but-2-en-1-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis(4-chlorophenyl)-2-propen-1-one
- 1,3-Bis(diphenylphosphino)propane dichloronickel(II)
- 1,3-Bis(5-(dimesitylboryl)thiophen-2-yl)benzene
Uniqueness
1,3-Bis(3,4,5-trichlorothiophen-2-yl)but-2-en-1-one is unique due to the presence of multiple chlorine atoms on the thiophene rings, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct structure allows for diverse applications and makes it a valuable subject of study in various scientific fields.
Propiedades
Número CAS |
112430-09-8 |
|---|---|
Fórmula molecular |
C12H4Cl6OS2 |
Peso molecular |
441.0 g/mol |
Nombre IUPAC |
1,3-bis(3,4,5-trichlorothiophen-2-yl)but-2-en-1-one |
InChI |
InChI=1S/C12H4Cl6OS2/c1-3(9-5(13)7(15)11(17)20-9)2-4(19)10-6(14)8(16)12(18)21-10/h2H,1H3 |
Clave InChI |
VUVOMOVYBQOBGX-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)C1=C(C(=C(S1)Cl)Cl)Cl)C2=C(C(=C(S2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


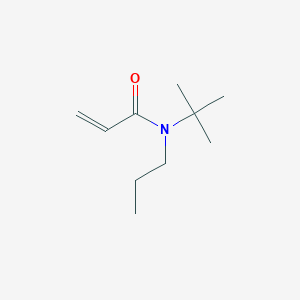
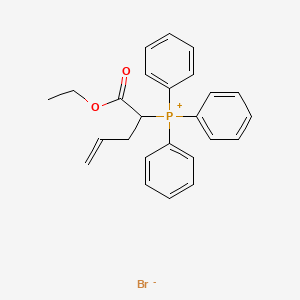
![2,4,9-Trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14310995.png)
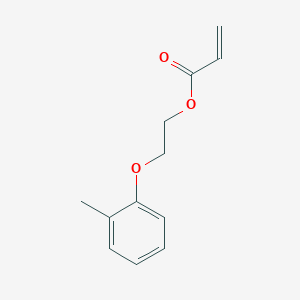
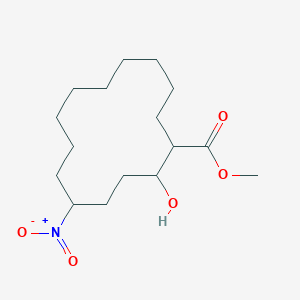
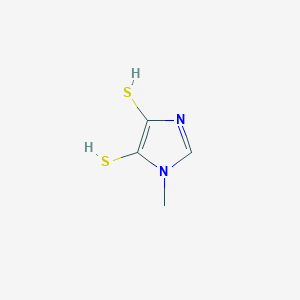
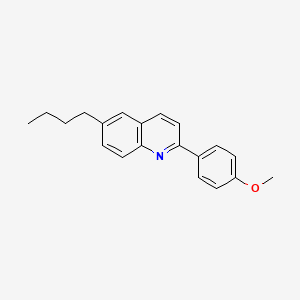
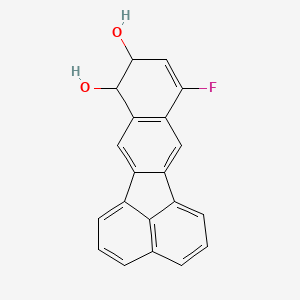
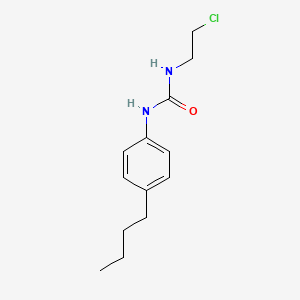

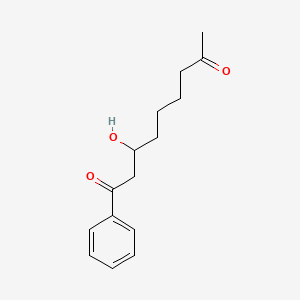
![Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate](/img/structure/B14311063.png)
